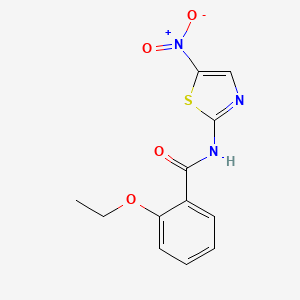![molecular formula C13H15N3O2S2 B2539209 Methyl 2-[[5-(2,6-dimethylanilino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetate CAS No. 736147-12-9](/img/structure/B2539209.png)
Methyl 2-[[5-(2,6-dimethylanilino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-[[5-(2,6-dimethylanilino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and material science.
Scientific Research Applications
Methyl 2-[[5-(2,6-dimethylanilino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetate has shown promising results in various scientific research applications. One of the primary applications is its use as a fluorescent probe for detecting cysteine in biological samples. The compound has also been investigated for its potential use as a photosensitizer in photodynamic therapy for cancer treatment.
Mechanism of Action
The mechanism of action of Methyl 2-[[5-(2,6-dimethylanilino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetate is not fully understood. However, studies have suggested that the compound may interact with specific proteins and enzymes in cells, leading to changes in their activity and function.
Biochemical and Physiological Effects:
Studies have shown that Methyl 2-[[5-(2,6-dimethylanilino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetate can induce apoptosis (programmed cell death) in cancer cells. The compound has also been shown to have antioxidant properties, which may be beneficial in preventing oxidative stress-related diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of using Methyl 2-[[5-(2,6-dimethylanilino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetate in lab experiments is its high selectivity and sensitivity for detecting cysteine in biological samples. However, the compound has some limitations, such as its low water solubility, which can make it difficult to work with in aqueous solutions.
Future Directions
There are several future directions for research on Methyl 2-[[5-(2,6-dimethylanilino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetate. One direction is to investigate its potential use as a photosensitizer in photodynamic therapy for cancer treatment. Another direction is to explore its antioxidant properties and their potential applications in preventing oxidative stress-related diseases. Additionally, further research can be conducted to improve the water solubility of the compound, making it easier to work with in aqueous solutions.
Synthesis Methods
The synthesis of Methyl 2-[[5-(2,6-dimethylanilino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetate involves a series of chemical reactions that require specific reagents and conditions. The most commonly used method for synthesizing this compound is the reaction between 2,6-dimethylaniline and potassium thiocyanate, followed by the addition of methyl chloroacetate. The reaction is then heated under reflux, and the resulting product is purified using column chromatography.
properties
IUPAC Name |
methyl 2-[[5-(2,6-dimethylanilino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2S2/c1-8-5-4-6-9(2)11(8)14-12-15-16-13(20-12)19-7-10(17)18-3/h4-6H,7H2,1-3H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIGQIQFJPFUDPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC2=NN=C(S2)SCC(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-[[5-(2,6-dimethylanilino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Tert-butyl N-[3-[[(E)-4-(dimethylamino)but-2-enoyl]amino]propyl]-N-(pyridin-3-ylmethyl)carbamate](/img/structure/B2539130.png)



![2-[(3-Pyridin-4-yl-1,2,4-oxadiazol-5-yl)methyl]isoindole-1,3-dione](/img/structure/B2539134.png)
![N-(benzo[c][1,2,5]thiadiazol-4-yl)-2-((tetrahydro-2H-pyran-4-yl)methoxy)isonicotinamide](/img/structure/B2539136.png)
![5-Allyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B2539138.png)
![2-chloro-6-(3-chlorophenyl)-7-(pyridin-3-yl)-7,12-dihydro-6H-chromeno[4,3-d]tetrazolo[1,5-a]pyrimidine](/img/structure/B2539139.png)

![2,5-dichloro-N-(2-(methylthio)benzo[d]thiazol-6-yl)thiophene-3-carboxamide](/img/structure/B2539142.png)

![4-[(4-Methylphenoxy)methyl]-1-[(4-methylphenyl)sulfonyl]-4-piperidinol](/img/structure/B2539149.png)